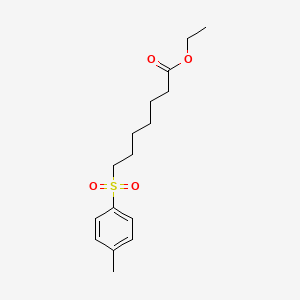
Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate is an organic compound with the molecular formula C16H24O4S It is characterized by the presence of an ester group, a sulfonyl group, and a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate typically involves the esterification of 7-(4-methylbenzene-1-sulfonyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-(4-methylbenzene-1-sulfonyl)heptanoic acid+ethanolacid catalystEthyl 7-(4-methylbenzene-1-sulfonyl)heptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 7-(4-methylbenzene-1-sulfonyl)heptanol.
Substitution: Formation of substituted benzene derivatives, such as brominated or nitrated products.
Scientific Research Applications
Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 7-(4-methylbenzene-1-sulfonyl)heptanoate can be compared with other similar compounds, such as:
Ethyl 7-(4-chlorobenzene-1-sulfonyl)heptanoate: Similar structure but with a chlorine substituent on the benzene ring.
Ethyl 7-(4-nitrobenzene-1-sulfonyl)heptanoate: Contains a nitro group instead of a methyl group.
Ethyl 7-(4-methoxybenzene-1-sulfonyl)heptanoate: Features a methoxy group on the benzene ring.
Properties
CAS No. |
823180-37-6 |
|---|---|
Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 7-(4-methylphenyl)sulfonylheptanoate |
InChI |
InChI=1S/C16H24O4S/c1-3-20-16(17)8-6-4-5-7-13-21(18,19)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
HIPNJCOGVIPZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















